molecular formula C19H13NO4S B2491825 N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzofuran-2-carboxamide CAS No. 1797964-11-4

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzofuran-2-carboxamide

Cat. No.: B2491825
CAS No.: 1797964-11-4
M. Wt: 351.38
InChI Key: YSLCXYYPVPFEKS-UHFFFAOYSA-N
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Description

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzofuran-2-carboxamide is a complex organic compound that features a unique combination of furan, thiophene, and benzofuran moieties. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation reaction, where the furan-2-carbonyl group is introduced to the thiophene ring, followed by the attachment of the benzofuran-2-carboxamide moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods enhance the efficiency and scalability of the production process, ensuring consistent quality and supply for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzofuran-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its therapeutic potential in treating various diseases and conditions.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like suprofen and articaine, which have therapeutic applications.

    Furan Derivatives: Compounds with similar furan moieties, known for their biological activities.

    Benzofuran Derivatives: Compounds with benzofuran structures, often explored for their anticancer and antimicrobial properties.

Uniqueness

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzofuran-2-carboxamide is unique due to its combination of furan, thiophene, and benzofuran moieties, which confer a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO4S/c21-18(15-6-3-9-23-15)17-8-7-13(25-17)11-20-19(22)16-10-12-4-1-2-5-14(12)24-16/h1-10H,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSLCXYYPVPFEKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=CC=C(S3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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